molecular formula C10H10BrN3O B6630139 N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine

N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No. B6630139
M. Wt: 268.11 g/mol
InChI Key: PCPWWFPRNGDJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine is still being studied. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in the development of various diseases.
Biochemical and Physiological Effects
N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine has been found to have unique biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and enzymes that are involved in the inflammatory response. It has also been found to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-microbial effects against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have low toxicity levels, making it a safer alternative to other compounds that may be more toxic. However, one limitation of using this compound in lab experiments is that it may not be effective in all cases, and further research is needed to determine its efficacy in various applications.

Future Directions

There are several future directions for the study of N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine. One direction is to further study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential use in the development of new anti-inflammatory, anti-tumor, and anti-microbial agents. Additionally, further research is needed to determine its efficacy in various applications and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine involves a multistep process that includes several chemical reactions. The first step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromo-1-phenyl-1H-pyrazole-3-carbaldehyde. The second step involves the reaction of the product from the first step with methylhydrazine to form 4-bromo-N'-methyl-1-phenyl-1H-pyrazole-3-carbohydrazide. The final step involves the reaction of the product from the second step with chloroacetyl chloride to form N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine.

Scientific Research Applications

N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-3-methyl-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-7-13-10(15-14-7)12-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPWWFPRNGDJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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